molecular formula C10H5Cl2F3N2O B13657334 4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline

4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline

Cat. No.: B13657334
M. Wt: 297.06 g/mol
InChI Key: KDLVALBPGJPHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:

These compounds share structural similarities but differ in their substitution patterns and biological activities. The presence of the methoxy group in this compound may confer unique properties, such as increased solubility and specific binding affinities .

Properties

Molecular Formula

C10H5Cl2F3N2O

Molecular Weight

297.06 g/mol

IUPAC Name

4,7-dichloro-6-methoxy-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C10H5Cl2F3N2O/c1-18-7-2-4-6(3-5(7)11)16-9(10(13,14)15)17-8(4)12/h2-3H,1H3

InChI Key

KDLVALBPGJPHAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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